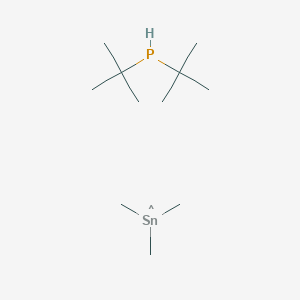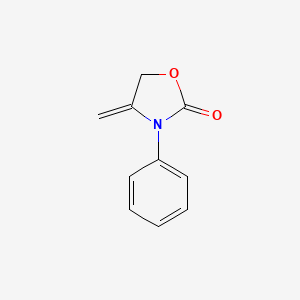![molecular formula C22H22N4O2 B14688683 1,1'-{1,4-Phenylenebis[(4-methoxyphenyl)methanylylidene]}dihydrazine CAS No. 25424-11-7](/img/structure/B14688683.png)
1,1'-{1,4-Phenylenebis[(4-methoxyphenyl)methanylylidene]}dihydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-{1,4-Phenylenebis[(4-methoxyphenyl)methanylylidene]}dihydrazine is an organic compound characterized by its complex structure, which includes a phenylene group flanked by two methoxyphenyl groups and linked by dihydrazine units
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-{1,4-Phenylenebis[(4-methoxyphenyl)methanylylidene]}dihydrazine typically involves the reaction of 1,4-phenylenebis(methylene)bis(pyridin-1-ium) with appropriate hydrazine derivatives. The reaction is carried out in an aqueous solution, often at room temperature, and involves the slow addition of the reactants to ensure complete reaction and high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through crystallization or chromatography techniques.
化学反应分析
Types of Reactions
1,1’-{1,4-Phenylenebis[(4-methoxyphenyl)methanylylidene]}dihydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced hydrazine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides and amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
科学研究应用
1,1’-{1,4-Phenylenebis[(4-methoxyphenyl)methanylylidene]}dihydrazine has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
作用机制
The mechanism of action of 1,1’-{1,4-Phenylenebis[(4-methoxyphenyl)methanylylidene]}dihydrazine involves its interaction with molecular targets through hydrogen bonding and coordination with metal ions. These interactions can influence various biochemical pathways, leading to its observed biological activities. The compound’s ability to form stable complexes with metals is particularly significant in its mechanism of action .
相似化合物的比较
Similar Compounds
1,1’-[1,4-Phenylenebis(methylene)]dihydrazine: Similar in structure but lacks the methoxy groups.
N,N’-1,4-Phenylenebis(1,1-diphenylmethanimine): Another related compound with different substituents on the phenylene group.
Uniqueness
1,1’-{1,4-Phenylenebis[(4-methoxyphenyl)methanylylidene]}dihydrazine is unique due to the presence of methoxy groups, which can influence its reactivity and interaction with other molecules. This structural feature distinguishes it from other similar compounds and contributes to its specific applications and properties .
属性
CAS 编号 |
25424-11-7 |
|---|---|
分子式 |
C22H22N4O2 |
分子量 |
374.4 g/mol |
IUPAC 名称 |
[(4-methoxyphenyl)-[4-[C-(4-methoxyphenyl)carbonohydrazonoyl]phenyl]methylidene]hydrazine |
InChI |
InChI=1S/C22H22N4O2/c1-27-19-11-7-17(8-12-19)21(25-23)15-3-5-16(6-4-15)22(26-24)18-9-13-20(28-2)14-10-18/h3-14H,23-24H2,1-2H3 |
InChI 键 |
NNPCHBINKJQLOG-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C(=NN)C2=CC=C(C=C2)C(=NN)C3=CC=C(C=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



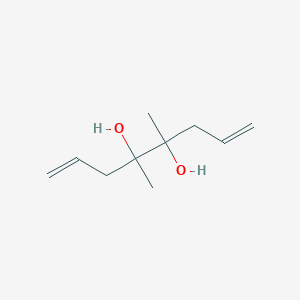
![4-Phenyl-1,3,4,5-tetrahydro-2H-indeno[1,2-d]pyrimidin-2-one](/img/structure/B14688621.png)
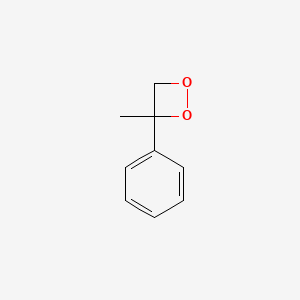

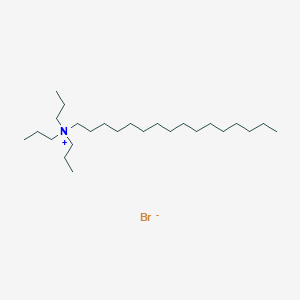

![1-Propanamine, N,N-bis[2-(diphenylphosphino)ethyl]-](/img/structure/B14688649.png)

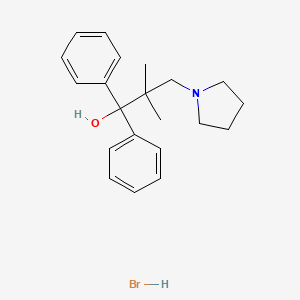
![N,N'-[Oxybis(methylene)]diacetamide](/img/structure/B14688678.png)

